molecular formula C9H18ClNO B7766297 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride

1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride

Cat. No.: B7766297
M. Wt: 191.70 g/mol
InChI Key: POMNDZFUXBNNPL-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride typically involves the alkylation of piperidinone derivatives. One common method includes the reaction of 2,3-dimethylpiperidin-4-one with ethyl halides under basic conditions to introduce the ethyl group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxide, cyanide, amines.

Major Products Formed:

Scientific Research Applications

1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

    Piperidine: The parent compound with a simple six-membered ring containing one nitrogen atom.

    2,3-Dimethylpiperidine: A derivative with two methyl groups on the piperidine ring.

    4-Piperidone: A ketone derivative of piperidine.

Uniqueness: 1-Ethyl-2,3-dimethylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the hydrochloride salt form enhances its solubility and reactivity compared to other piperidine derivatives .

Properties

IUPAC Name

1-ethyl-2,3-dimethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-4-10-6-5-9(11)7(2)8(10)3;/h7-8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMNDZFUXBNNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)C(C1C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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